2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid - 4443-39-4

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Catalog Number: EVT-1645904
CAS Number: 4443-39-4
Molecular Formula: C12H9NO6
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Hydroxyl methyl phthalimide (HMP)

Compound Description: N-Hydroxyl methyl phthalimide (HMP) serves as a versatile reagent, particularly in reactions with phenolic derivatives. It acts as a precursor in synthesizing various phthalimide derivatives. []

5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid

Compound Description: This compound is a ligand synthesized by reacting N-Hydroxyl methyl phthalimide (HMP) with a phenolic derivative. It forms transition metal complexes with Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Mn²⁺. These metal complexes, particularly the Cu²⁺ complex, exhibit notable antifungal activity against various plant pathogens. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Unlike other PAMs that bind to the MPEP site, CPPHA interacts with a novel allosteric site on both mGluR1 and -5, potentiating responses to receptor activation. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P, a lipophilic thalidomide derivative, demonstrates immunomodulatory and anti-inflammatory properties. It interacts with bovine serum albumin (BSA), primarily binding to site II (sub-domain IIIA), indicating potential for drug delivery applications. []

Tert-butyl 4-[(E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] benzoate

Compound Description: This compound, characterized by X-ray crystallography, possesses a distinct layer structure with parallel benzene rings. []

Dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate

Compound Description: The crystal structure of this compound was determined using direct methods and refined through full-matrix least squares analysis. []

Ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

Compound Description: This compound's crystal packing is stabilized by a network of C—H⋯O/π contacts, with some oxygen atoms participating in trifurcated, four-centered interactions. []

(S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []

Dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)- 2-butenedioate

Compound Description: This indole derivative's crystal structure was determined, revealing intermolecular ring stacking within the crystal lattice, likely due to the parallel arrangement of aromatic rings. [, ]

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: In the crystal structure of this compound, the cyclo­hexene ring adopts a distorted chair conformation, and its packing is stabilized by intra- and inter­molecular hydrogen bonds. []

(2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid

Compound Description: This compound, a DL-meta-tyrosine derivative, forms a complex hydrogen-bonded network in its solid state. This network includes Oacid–H···Ophenyl–H···O=Cisoindole chains, Csp3–H···O=Cacid interactions, and C—H···πarene intermolecular interactions. []

Diethyl {2,2,2-trichloro-1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]ethyl}phosphonate

Compound Description: This compound represents an intermediate in the synthesis of phosphorylated 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives, and its crystal structure has been determined. []

2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin

Compound Description: This melatonin analog exhibits high binding affinity for the MT2 melatonin receptor subtype (Ki = 2 nM) and demonstrates significant selectivity for MT2 over MT1 (Ki MT1/Ki MT2 = 124). Functionally, it acts as an MT2 antagonist. []

Diaquabis[4-(dimethylamino)pyridine-κN\n 1]bis[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetato-κO\n 1]cobalt(II)

Compound Description: This mononuclear cobalt(II) complex features a distorted octahedral coordination geometry around the central cobalt ion. The complex is stabilized by a combination of O—H...O and C—H...O hydrogen bonds, along with π–π stacking interactions, which contribute to its supramolecular structure. []

Ethyl (Z)-2-(1,3-Dioxo-1,3,3A,4,7,7A-Hexahydro-2H-Isoindol- 2-Yl)-3-Phenyl-2-Propenoate

Compound Description: This compound, synthesized via a one-pot method, is a sterically congested N-vinyl imide. It is formed through a reaction involving ethyl 3-phenyl-2-propynoate, imides, and triphenylphosphine. The structure of this compound has been confirmed by various spectroscopic techniques (IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction. The analysis of its structure reveals that its formation is both regio- and stereoselective. []

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters

Compound Description: This series of compounds was synthesized by reacting substituted mandelic acids with N-(2-hydroxyethyl)phthalimide. These compounds showed notable antioxidant activity when tested against ferrous-induced lipid peroxidation in rat brain homogenate. Interestingly, the presence of electron-releasing groups (like methyl, methoxy) or electron-withdrawing groups (like chloro) on the mandelic acid moiety significantly influenced their antioxidant activity. []

2-[1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]hydrazinecarbothioamide

Compound Description: Synthesized via a condensation reaction between 2-acetylindan-1,3-dione and thiosemicarbazide, this compound adopts a thioketone form in its structure. The crystal structure is stabilized by a combination of weak intramolecular N—H...O and C—H...O hydrogen bonds. Furthermore, intermolecular N—H...O hydrogen bonds link the molecules into dimers, which are further connected into a three-dimensional network through N—H...S and N—H...O hydrogen bonds and π–π interactions. []

2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl-)alkyl-(alkaryl-, aryl-)-amines

Compound Description: This group of compounds is synthesized from (3H-quinazoline-4-ylidene)hydrazides (1,3-dioxo-1,3-dihydro-2H-іsoindol-2-yl-)alkyl-(aralkyl-, aryl-)carboxylic acids through heterocyclization. Notably, some compounds within this group have shown antibacterial activity against Enterococcus faecalis. []

(3Н-quinazolin-4-yliden)hydrazides (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl-)alkyl-(alkaryl-, aryl-)carboxylic acids

Compound Description: This class of compounds, characterized by their quinazoline and isoindole fragments connected by alkyl, alkaryl, or aryl linkers, serves as valuable building blocks in synthesizing novel heterocyclic compounds, notably the 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl-)alkyl-(alkaryl-, aryl-)- amines. These compounds have demonstrated antimicrobial and antifungal properties. []

4-[4-(1,3-Dioxo-2,3-di­hydro-1H-isoindol-2-yl)­butoxy]­phthalo­nitrile

Compound Description: This compound consists of phthalo­nitrile and iso­indole-1,3-dione groups linked by a butoxy chain. The crystal structure reveals a dihedral angle of 70.47 (3)° between these two groups. Crystal packing is stabilized by C—H⋯O hydrogen bonds and partial face-to-face overlap between centrosymmetrically related phthalo­nitrile groups. []

3-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)eth­yl] 5-methyl 2,6-dimethyl-4-(3-nitro­phen­yl)-1,4-dihydro­pyridine-3,5-dicarboxyl­ate

Compound Description: This compound, a derivative of nefidipine, has its structure determined through X-ray crystallography. The dihydro­pyridine ring in its structure adopts a flattened boat conformation. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast)

Compound Description: Apremililast is a potent and orally active inhibitor of both phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha. It was developed through the optimization of earlier 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, leading to the exploration of sulfone analogs, and is currently undergoing clinical trials. []

[(Z)‐3‐Di­methyl­amino‐2‐(1,3‐dioxo‐2,3‐di­hydro‐1H‐isoindol‐2‐yl)­allyl­idene]­di­methyl­ammonium hexa­fluoro­phosphate

Compound Description: The crystal structure of this compound, determined at 150 K, contains two molecules in the asymmetric unit. Notably, both cations show similar geometric parameters, with the most significant difference being the dihedral angle between the two planar regions of each molecule. []

2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phen­oxy]-N-methyl-N-phenyl­acetamide

Compound Description: In this compound, the cyclo­hexene ring deviates from planarity, adopting a flattened boat conformation. Inter­molecular C—H⋯O hydrogen bonds play a crucial role in stabilizing the crystal structure by linking individual molecules into dimers. []

4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1, 3-dihydro-2H-imidazol-2-one derivatives

Compound Description: This group of compounds was efficiently synthesized using a green, one-pot, four-component cyclo-condensation reaction under microwave irradiation and solvent-free conditions. The reaction utilized a catalytic amount of phosphotungstic acid supported on TiO2, which proved to be a non-toxic, highly reactive, and environmentally friendly solid acid catalyst. These derivatives are considered potentially biologically active. []

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

Compound Description: This compound's asymmetric unit comprises two crystallographically distinct molecules. One molecule exhibits disorder in its isoindoline-1,3-dione ring system. Intramolecular O—H⋯O hydrogen bonds form S(6) rings within each molecule, while intermolecular N—H⋯O, C—H⋯F, and C—H⋯O hydrogen bonds link molecules into sheets parallel to the bc plane. This compound was characterized as a non-merohedral twin. []

4-[(1,3-Dioxo-2,3-dihydro-1 H -isoindol-2-yl)methyl]phthalonitrile

Compound Description: This compound is characterized by an almost orthogonal arrangement of the phthalonitrile and isoindole-1,3-dione groups, with a dihedral angle of 92.76 (8)° between them. Partial face-to-face overlap is observed between these groups, and C—H⋯O and C—H⋯N inter­actions contribute to the stability of the crystal packing. []

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4-tri-O-acetyl-β-d-xyloside

Compound Description: Formed by reacting α-d-1-bromo-2,3,4-tri-O-acetylxylose with N-hydroxyphthalimide, this compound's asymmetric unit comprises two independent molecules. These molecules are characterized by specific O—CH—O—N torsion angles. Additionally, the hexapyranosyl rings in this compound adopt chair conformations, and the substituent groups occupy equatorial positions. Nonclassical C—H⋯O hydrogen bonds link the molecules within the crystal lattice. []

3‐(1,3‐Dioxo‐2,3‐dihydro‐1H‐phenalen‐2‐yl)benzoic acid and its dibutyltin complex

Compound Description: This compound reacts with dibutyltin oxide to form different organotin carboxylate complexes depending on the solvent used. In benzene, a monomeric dialkyltin carboxylate complex forms, while in toluene, a dimeric structure is observed. This highlights the influence of solvent on the self-assembly process. []

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives

Compound Description: These derivatives, designed as potential NLRP3 inflammasome inhibitors, are based on a pharmacophore hybridization strategy. This strategy combines the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure found in HS203873, a known NLRP3 binder. These compounds have shown in vitro inhibition of NLRP3-dependent pyroptosis and IL-1β release. []

3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl) piperidine-2,6-dione (Lenalidomide)

Compound Description: Lenalidomide is a chemotherapy drug primarily used to treat multiple myeloma. Its conformational analysis and geometry optimization have been studied using the Hartree-Fock (HF) calculation method. [, ]

2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐4,7‐diphenyloxepine‐3‐carbonitrile and 5‐(1,3‐Dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐2‐imino‐6‐phenyl‐2H‐pyran‐3‐carbonitrile

Compound Description: These oxepine and pyran derivatives were synthesized from indan-1,3-dione using a novel two-step approach. [, ]

Indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione and 6-(2,3-Dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione Derivatives

Compound Description: This group of compounds was synthesized via a diastereoselective method, employing reactions of amino(thio)uracils with either 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione or methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a highly potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials for cystic fibrosis treatment. It functions by increasing the levels of F508del CFTR at the cell surface, addressing the most common CFTR mutation. []

N-[2-[(l S)-l-(3-ethoxy-4- methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-l,3-dioxo-lH-isoindol-4-yl]acetamide

Compound Description: This compound represents a solid form of a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. An improved synthesis for this compound and its intermediates is also disclosed. []

Methyl 1′-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-indan-2-yl)-2-oxo-5′,6′,7′,7a′-tetrahydrospiro[1H-indole-3,3′(2H,2′H)-1′H-pyrrolizine]-1′-carboxylate

Compound Description: The title compound's structure is stabilized by intra­molecular O—H⋯O hydrogen bonds, and inter­molecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. []

(S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate

Compound Description: This compound, prepared from dihydroxyphenylalanine through a multi-step synthesis involving phthaloylation, esterification, and methylation, is used in photocyclization reactions. []

(S)-4-carbamoyl-4-(1,3-dioxo- isoindolin-2-yl)butanoic acid

Compound Description: This compound is identified as one of the first-step hydrolysis products of thalidomide. The distinct biological activities of (S)-thalidomide (teratogenic) and (R)-thalidomide (sedative) are highlighted, underscoring the significance of chirality in drug action. []

Properties

CAS Number

4443-39-4

Product Name

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanedioic acid

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19)

InChI Key

JHEGVHCZUULIPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.